molecular formula C28H32N2O B13894377 (2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13894377
M. Wt: 412.6 g/mol
InChI Key: FLNYLINBEZROPL-UHFFFAOYSA-N
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Description

CP 96345, also known as (2S,3S)-cis-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine, is a non-peptide antagonist of the neurokinin-1 receptor. This compound is known for its ability to inhibit the binding of substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CP 96345 involves multiple steps, starting with the preparation of the bicyclic core structure. The key steps include:

  • Formation of the bicyclic core through a cyclization reaction.
  • Introduction of the diphenylmethyl group.
  • Attachment of the methoxyphenylmethyl group.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of CP 96345 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

CP 96345 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives of CP 96345, each with potentially different biological activities .

Scientific Research Applications

CP 96345 has a wide range of applications in scientific research:

Mechanism of Action

CP 96345 exerts its effects by binding to the neurokinin-1 receptor, thereby inhibiting the action of substance P. This inhibition prevents the downstream signaling pathways associated with pain and inflammation. The compound’s interaction with the receptor involves specific binding sites and conformational changes that block the receptor’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CP 96345 is unique due to its specific stereochemistry and high selectivity for the neurokinin-1 receptor. Its ability to inhibit substance P without affecting other receptors makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNYLINBEZROPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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